molecular formula C18H22ClNO2 B6328226 N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride CAS No. 1272755-67-5

N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride

Cat. No.: B6328226
CAS No.: 1272755-67-5
M. Wt: 319.8 g/mol
InChI Key: AWFWRCLCLFQZCV-UNTBIKODSA-N
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Mechanism of Action

Target of Action

N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride is a compound used in organic synthesis The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines . This suggests that the compound may interact with these targets to facilitate the formation of amidines.

Biochemical Pathways

It is involved in the synthesis of amidines , which are known to participate in various biochemical processes.

Result of Action

As it is used in the synthesis of amidines , it can be inferred that the compound may contribute to the production of these molecules, which have various biological activities.

Action Environment

It is recommended to store the compound at 4° c , suggesting that temperature may play a role in maintaining its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride typically involves the esterification of D-phenylalanine followed by benzylation and methylation reactions. One common method includes the use of methanol and trimethylchlorosilane at room temperature to esterify the amino acid . The reaction conditions are mild and yield the desired ester efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation techniques. These methods ensure high purity and yield, making the compound suitable for extensive research and application .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride stands out due to its dual benzyl and methyl substitutions, which confer unique chemical properties. These modifications enhance its stability and reactivity, making it more versatile compared to its analogs .

Properties

IUPAC Name

methyl (2R)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFWRCLCLFQZCV-UNTBIKODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@H](CC2=CC=CC=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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